![molecular formula C26H22N6 B2365471 N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866844-64-6](/img/structure/B2365471.png)
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Triazoloquinazolin is a type of quinazoline, which is a class of organic compounds containing a benzo-fused diazine ring system .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including 1H NMR, 13C NMR, UV, IR, and mass spectrometry . These techniques provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its structure. Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The reactivity of the triazoloquinazolin part of the molecule would depend on its exact structure and substitution pattern.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined experimentally. These properties are influenced by the compound’s molecular structure and the types of intermolecular forces it can form .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The chemical synthesis of related triazoloquinazoline derivatives involves innovative methodologies, including the preparation of [1,2,4]triazoloquinazolinium betaines through reactions with various thiosemicarbazides and dicyclohexylcarbodiimide (DCC), as well as molecular rearrangements. X-ray crystallography has been employed to investigate the crystal and molecular structures of these derivatives, providing insights into their chemical properties and potential applications in material science and pharmaceutical chemistry (Crabb et al., 1999).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized to evaluate their anticancer activity. These compounds, designed to meet specific structural requirements for anticancer efficacy, have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines in vitro. This indicates their potential as leads for developing new anticancer drugs (B. N. Reddy et al., 2015).
Antimicrobial and Antifungal Activities
New pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have exhibited significant efficacy against various Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, highlighting their potential as novel antimicrobial agents (Hassan, 2013).
Adenosine Receptor Antagonism
Triazoloquinazolines have been identified as potent adenosine receptor (AR) antagonists. Research has led to the discovery of compounds with high affinity and selectivity for different AR subtypes, including A3AR antagonists. These findings are significant for the development of drugs targeting various conditions mediated by adenosine receptors, such as cardiovascular diseases and cancer (Burbiel et al., 2016).
Antihistaminic Activity
The synthesis of triazoloquinazolin-5-ones as a new class of H(1)-antihistaminic agents demonstrates their potential in treating allergic reactions. These compounds have shown significant protection against histamine-induced bronchospasm in animal models, with some exhibiting comparable or superior activity to standard antihistamines, but with reduced sedation (Alagarsamy et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6/c1-17-10-12-18(13-11-17)24-26-29-25(21-7-3-5-9-23(21)32(26)31-30-24)27-15-14-19-16-28-22-8-4-2-6-20(19)22/h2-13,16,28H,14-15H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVFQGHJEXKVEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CNC6=CC=CC=C65 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

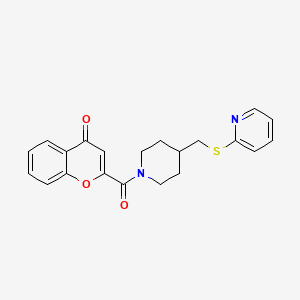
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2365392.png)
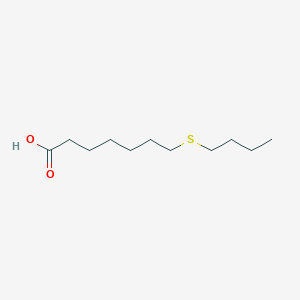
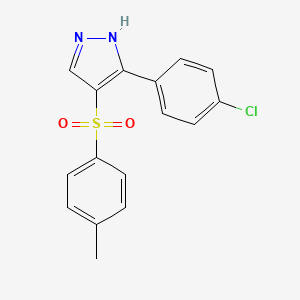
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2365397.png)
![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2365398.png)
![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2365399.png)
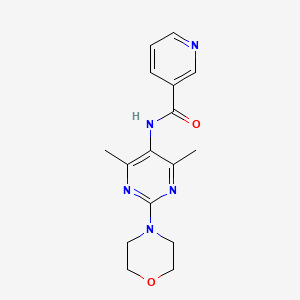
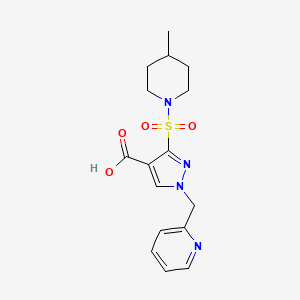
![5-Chloro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2365404.png)
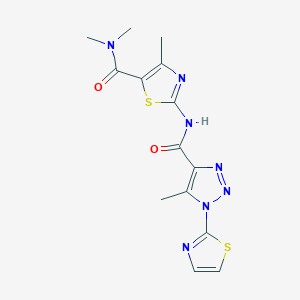
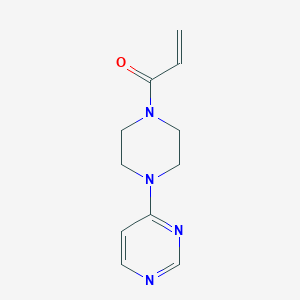
![N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2365410.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2365411.png)